2,2,2-Trifluoroethyl butyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

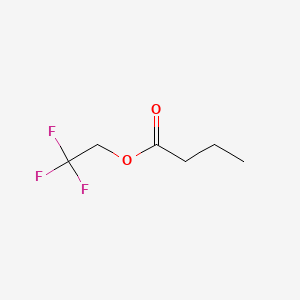

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXWRCYOMLUJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190591 | |

| Record name | 2,2,2-Trifluoroethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-27-7 | |

| Record name | 2,2,2-Trifluoroethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethyl Butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Butyrate

CAS Number: 371-27-7

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl butyrate, a fluorinated ester with diverse applications in research and industry. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its properties, synthesis, and potential applications.

Chemical Identity and Physical Properties

This compound, also known as butyric acid 2,2,2-trifluoroethyl ester, is a colorless liquid. The presence of the trifluoromethyl group significantly influences its physical and chemical properties, enhancing its stability and solubility in organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 371-27-7 | [3] |

| Molecular Formula | C6H9F3O2 | [3] |

| Molecular Weight | 170.13 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 113 °C | [3] |

| Density | 1.14 g/cm³ | [3] |

| Refractive Index (n20D) | 1.35 | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Storage | Store at room temperature, sealed in a dry place. | [4] |

| Synonyms | Butyric acid 2,2,2-trifluoroethyl ester, TFE Butyrate | [3] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic methods. The following table summarizes the expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Expected signals for the butyrate chain (δ 1.0–1.5 ppm for CH₃, δ 1.6–2.0 ppm for CH₂, and δ 2.2–2.4 ppm for COOCH₂) and the trifluoroethyl group (δ 4.1–4.3 ppm for OCH₂CF₃). | [5] |

| ¹⁹F NMR | A singlet expected at δ -65 to -66 ppm, confirming the trifluoromethyl group's symmetry. | [5] |

| IR Spectroscopy | Characteristic peaks are expected around 1750–1780 cm⁻¹ (C=O stretch), 1200–1300 cm⁻¹ (C–O–C stretch), and 1350–1450 cm⁻¹ (C–F vibrations). | [5] |

| Mass Spectrometry (EI) | The mass spectrum is available through the NIST WebBook. | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of butyric acid with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example based on general esterification procedures.[7][8]

Materials:

-

Butyric acid

-

2,2,2-Trifluoroethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 equivalent) and 2,2,2-trifluoroethanol (1.5-2.0 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted butyric acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications

This compound is a versatile compound with applications in several fields:

-

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[3]

-

Flavor and Fragrance Industry: This ester is used as a flavoring agent in food products and beverages.[3]

-

Polymer Production: It is employed in the production of specialty polymers, contributing to materials with enhanced properties.[3]

-

Solvent Applications: Its unique properties make it a useful solvent in organic synthesis.[5]

-

Research and Development: It is used in various chemical syntheses to develop new compounds.[3]

Biological and Toxicological Considerations

Currently, there is a lack of published research on the specific biological activity of this compound. It is plausible that in a biological system, the ester could undergo hydrolysis to yield butyrate and 2,2,2-trifluoroethanol. The biological effects would then be a combination of these two molecules.

Diagram 2: Hypothetical Bioactivation of this compound

Caption: The potential metabolic fate of this compound in a biological system.

Butyrate: A Biologically Active Short-Chain Fatty Acid

Butyrate is a well-studied short-chain fatty acid with numerous biological roles, particularly in gut health. It is a primary energy source for colonocytes and is known to have anti-inflammatory properties. The relevance of these effects to the administration of this compound would depend on the rate and extent of its in vivo hydrolysis.

Toxicology of 2,2,2-Trifluoroethanol

2,2,2-Trifluoroethanol (TFE) is known to have toxic effects. It is toxic to the blood, reproductive system, bladder, brain, and upper respiratory tract.[9] Studies have shown it to be a testicular toxicant in rats and dogs.[10] The toxicity of TFE is a result of its metabolism to 2,2,2-trifluoroacetaldehyde and then to trifluoroacetic acid.[1] Any application of this compound in biological systems must consider the potential toxicity of the TFE moiety that would be released upon hydrolysis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Flammable liquids | GHS02: Flammable | Danger | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | GHS07: Exclamation mark | Danger | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07: Exclamation mark | Danger | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | GHS07: Exclamation mark | Danger | H335: May cause respiratory irritation |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable chemical with a range of applications. Its synthesis is straightforward, and its physical properties are well-documented. However, a significant gap exists in the understanding of its biological activity and metabolic fate. Future research should focus on the enzymatic and in vivo hydrolysis of this ester to determine if it can serve as a pro-drug for butyrate and to fully assess the toxicological risks associated with the release of 2,2,2-trifluoroethanol.

References

- 1. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Buy this compound | 371-27-7 [smolecule.com]

- 6. 2,2,2-Trifluoroethylbutyrate [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 10. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

2,2,2-Trifluoroethyl butyrate physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroethyl Butyrate

Introduction

This compound (CAS No. 371-27-7), also known as 2,2,2-trifluoroethyl butanoate, is a fluorinated ester of significant interest in various scientific and industrial fields.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts distinct physical and chemical properties compared to its non-fluorinated analog, ethyl butyrate.[1][2] These properties make it a valuable compound for applications as a solvent in organic synthesis, a reagent in the development of pharmaceuticals and agrochemicals, and an intermediate in the production of specialty polymers and coatings.[3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical diagrams illustrating the structure-property relationships and experimental workflows.

Core Physical Properties

The physical characteristics of this compound are summarized below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉F₃O₂ | [1][3][4] |

| Molecular Weight | 170.13 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 113 °C¹ | [3] |

| Melting Point | -62 °C² | [1] |

| Density / Specific Gravity | 1.14 g/cm³ at 20°C³ | [3][5] |

| Refractive Index | 1.350 (n20D) | [3][5] |

| Flash Point | 24 °C | [6] |

| Purity | ≥ 98% (by GC) | [3][5] |

| Solubility | Enhanced solubility in organic solvents; limited in aqueous systems. | [1][3] |

¹A boiling point of 121 °C has also been reported.[1] ²Some sources do not list a specific melting point.[5] ³A density of 1.06 g/cm³ has also been reported.[1]

Structure-Property Relationships

The presence of the electron-withdrawing trifluoromethyl group (-CF₃) is the primary driver of the compound's unique properties. It significantly influences intermolecular forces, polarity, and volatility.

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols

The determination of the physical properties of this compound follows standard organic chemistry laboratory procedures.

Synthesis and Purification Workflow

A common method for synthesizing esters is the Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst.[7] The product must then be purified to allow for accurate property measurement.

Caption: General workflow for the synthesis and purification of an ester.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology (Distillation):

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a sample of purified this compound and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid consistently condenses and collects in the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

Density Measurement

Objective: To determine the mass per unit volume of the liquid.

Methodology (Pycnometer):

-

Carefully clean and dry a pycnometer (a flask with a specific, known volume) and measure its mass (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid.

-

Measure the mass of the pycnometer filled with the sample (m₂).

-

Measure the temperature of the sample.

-

Calculate the mass of the sample by subtraction (m_sample = m₂ - m₁).

-

Calculate the density using the formula: Density = m_sample / V_pycnometer, where V is the known volume of the pycnometer.

Refractive Index Measurement

Objective: To measure how light bends as it passes through the liquid, which is an indicator of purity.

Methodology (Abbé Refractometer):

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean.

-

Place a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the temperature to stabilize (typically 20°C, as indicated by "n20D").

-

Look through the eyepiece and adjust the knob until the light and dark fields meet at the crosshairs.

-

Read the refractive index value from the scale.

Purity Analysis by Gas Chromatography (GC)

Objective: To separate volatile components of a mixture and determine the relative amount of the target compound.

Methodology:

-

A small, known volume of the this compound sample is injected into the gas chromatograph's injection port, where it is vaporized.

-

An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a chromatographic column.

-

The components of the sample travel through the column at different rates, depending on their boiling points and interactions with the column's stationary phase.

-

Components exit the column at different times (retention times) and are detected.

-

The resulting chromatogram shows peaks corresponding to each component. The area under the peak for this compound, relative to the total area of all peaks, is used to calculate its purity (e.g., >98%).

References

- 1. Buy this compound | 371-27-7 [smolecule.com]

- 2. Ethyl butyrate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | 371-27-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

Spectroscopic Data of 2,2,2-Trifluoroethyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl butyrate (TFEB), an ester of butyric acid and 2,2,2-trifluoroethanol, is a compound of interest in various chemical and pharmaceutical applications due to the influence of its trifluoromethyl group on its physical and chemical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (Butyrate Chain) | 1.0 – 1.5 | Triplet |

| CH₂ (Butyrate Chain) | 1.6 – 2.0 | Sextet |

| COOCH₂ (Butyrate Chain) | 2.2 – 2.4 | Triplet |

| OCH₂CF₃ (Trifluoroethyl Group) | 4.1 – 4.3 | Quartet |

Data sourced from Smolecule[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Carbon | Chemical Shift (δ) ppm (Estimated) |

| C H₃ (Butyrate Chain) | ~13 |

| C H₂ (Butyrate Chain) | ~18 |

| C H₂C=O (Butyrate Chain) | ~36 |

| C =O (Carbonyl) | ~173 |

| OC H₂CF₃ (Trifluoroethyl Group) | ~60 (quartet, JC-F ≈ 35 Hz) |

| C F₃ (Trifluoroethyl Group) | ~124 (quartet, JC-F ≈ 277 Hz) |

Note: Specific experimental ¹³C NMR data for this compound was not available in the searched literature. The presented values are estimates based on typical chemical shifts for similar functional groups.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

| Fluorine | Chemical Shift (δ) ppm | Multiplicity |

| CF₃ | -65 to -66 | Singlet |

Data sourced from Smolecule[1]

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | 1750 – 1780 |

| C–O–C Stretch | 1200 – 1300 |

| C–F Vibrations | 1350 – 1450 |

Data sourced from Smolecule[1]

Mass Spectrometry (MS)

| Ion | m/z |

| [M+H]⁺ | 171.06 |

| [M-H]⁻ | 169.05 |

| [M+Na]⁺ | 193.04 |

Data sourced from Smolecule[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -50 to -80 ppm (or a wider range to ensure signal capture).

-

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto one face of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct infusion via a syringe pump or injection into a gas chromatograph (GC) for GC-MS analysis.

Instrumentation:

-

A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for the adduct ions listed, or Electron Ionization - EI for fragmentation analysis).

ESI-MS Acquisition Parameters (for adduct detection):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

EI-MS Acquisition Parameters (for fragmentation analysis):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-200

-

Source Temperature: 200-250 °C

Mandatory Visualization

Caption: Correlation of spectroscopic techniques with structural information.

Caption: Workflow for NMR-based structural assignment.

Caption: Logical fragmentation pathways in Mass Spectrometry.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,2,2-Trifluoroethyl Butyrate

Introduction

2,2,2-Trifluoroethyl butyrate is a fluorinated ester of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group. Such compounds are often investigated as potential solvents, chemical intermediates, and have applications in the flavor and fragrance industry. A thorough understanding of the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide provides a detailed overview of the core principles governing its thermal decomposition, based on the general mechanism of ester pyrolysis.

Core Principles: The Mechanism of Ester Pyrolysis

The thermal decomposition of esters that contain a hydrogen atom on the carbon beta to the alkoxy oxygen typically proceeds through a concerted, unimolecular elimination reaction known as an E_i (Elimination, intramolecular) mechanism.[1] This reaction pathway is characterized by a six-membered cyclic transition state.[2][3]

Key features of this mechanism include:

-

Concerted Reaction: Bond breaking and bond formation occur simultaneously in a single step.

-

Syn-Elimination: The β-hydrogen and the ester group are removed from the same side of the molecule.

-

Unimolecular: The reaction rate is dependent only on the concentration of the ester.[4]

-

Products: The reaction yields a carboxylic acid and an alkene.[1][5]

For this compound, this mechanism involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds.

Decomposition Pathway of this compound

The pyrolysis of this compound is predicted to follow the classic E_i mechanism, yielding butyric acid and 2,2,2-trifluoroethylene. The reaction is initiated by heat and proceeds through the characteristic six-membered transition state as illustrated in the diagram below.

References

- 1. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 2. Comparing the pyrolysis kinetics of C4-C6 acetate esters: An experimental and kinetic modeling study - American Chemical Society [acs.digitellinc.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolytic Stability of 2,2,2-Trifluoroethyl Butyrate at Different pH

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the hydrolytic stability of 2,2,2-Trifluoroethyl butyrate (TFEB), a compound of interest in various chemical and pharmaceutical applications. This document outlines the fundamental principles governing its degradation in aqueous environments at varying pH levels, details experimental protocols for stability testing, and presents expected stability profiles.

Introduction to Hydrolytic Stability

Hydrolytic stability is a critical parameter in the development of new chemical entities, particularly for pharmaceuticals and agrochemicals. It dictates the shelf-life, formulation strategies, and ultimately, the efficacy and safety of a product. This compound, with its trifluoromethyl group, exhibits unique electronic properties that significantly influence its susceptibility to hydrolysis. The electronegative fluorine atoms enhance the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water or hydroxide ions.

pH-Dependent Hydrolysis of this compound

The hydrolysis of this compound is markedly dependent on the pH of the aqueous medium. The reaction can be catalyzed by both acids and bases, but the base-catalyzed pathway is typically much faster and more significant under neutral to alkaline conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by water. This mechanism is generally less efficient than base-catalyzed hydrolysis for most esters.

-

Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water is the primary degradation pathway. This process is typically slow for many esters.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to form butyric acid and 2,2,2-trifluoroethanol. This pathway is highly efficient and is the dominant degradation route in alkaline solutions.[1] The presence of the electron-withdrawing trifluoromethyl group in TFEB is known to accelerate this process compared to non-fluorinated analogues.[1]

The hydrolysis in buffered media is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the ester.[1]

Quantitative Data on Hydrolytic Stability

| pH | Condition | Expected Half-Life (t1/2) | Expected Pseudo-First-Order Rate Constant (kobs) (s-1) |

| 3.0 | Acidic | Months to Years | ~10-8 - 10-7 |

| 5.0 | Weakly Acidic | Weeks to Months | ~10-7 - 10-6 |

| 7.0 | Neutral | Days to Weeks | ~10-6 - 10-5 |

| 9.0 | Basic | Hours to Days | ~10-5 - 10-4 |

| 11.0 | Strongly Basic | Minutes to Hours | > 10-4 |

Note: The values in this table are illustrative and based on general principles of ester hydrolysis and the known electronic effects of the trifluoromethyl group. Actual experimental values may vary.

Experimental Protocol for Determining Hydrolytic Stability

A robust experimental protocol is essential for accurately determining the hydrolytic stability of a compound like this compound. The following method is a generalized approach adapted from standard guidelines.

Objective: To determine the rate of hydrolysis of this compound at different pH values (e.g., 3, 5, 7, 9, and 11) and a constant temperature.

Materials:

-

This compound (TFEB)

-

Buffer solutions (e.g., citrate for pH 3 and 5, phosphate for pH 7, borate for pH 9 and 11)

-

Acetonitrile or other suitable co-solvent (HPLC grade)

-

High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

-

Constant temperature incubator or water bath

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of TFEB in the chosen co-solvent (e.g., acetonitrile) at a known concentration.

-

Preparation of Reaction Solutions: For each pH to be tested, add a small aliquot of the TFEB stock solution to a pre-equilibrated buffer solution in a volumetric flask to achieve the desired final concentration. The amount of co-solvent should be kept to a minimum (typically <1% v/v) to avoid altering the properties of the aqueous buffer.

-

Incubation: Place the reaction solutions in a constant temperature environment (e.g., 25°C or 40°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction solution. The sampling frequency should be adjusted based on the expected rate of degradation at each pH.

-

Sample Analysis: Immediately analyze the withdrawn samples by a validated analytical method, such as HPLC, to determine the concentration of remaining TFEB.[2][3] It is also beneficial to monitor for the appearance of degradation products (butyric acid and 2,2,2-trifluoroethanol).

-

Data Analysis: Plot the natural logarithm of the TFEB concentration versus time for each pH. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs). The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / kobs.

Visualizations

Caption: Experimental workflow for determining the hydrolytic stability of TFEB.

Caption: Base-catalyzed hydrolysis mechanism of this compound.

Conclusion

The hydrolytic stability of this compound is a critical factor for its application in various fields. Its degradation is highly pH-dependent, with a pronounced acceleration under basic conditions due to the electron-withdrawing nature of the trifluoromethyl group.[1] A thorough understanding of its stability profile, obtained through robust experimental protocols, is essential for formulation development, shelf-life prediction, and ensuring the overall quality and efficacy of products containing this molecule. Researchers and drug development professionals should consider the significant impact of pH on the stability of TFEB during all stages of product development.

References

Atmospheric Chemistry and Lifetime of 2,2,2-Trifluoroethyl Butyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl butyrate (TFEB), a fluorinated ester, has garnered attention due to its potential presence in the atmosphere as a degradation product of certain hydrofluoroethers (HFEs) used as replacements for ozone-depleting substances. Understanding its atmospheric chemistry is crucial for a comprehensive environmental impact assessment. This technical guide provides a detailed overview of the current scientific understanding of the atmospheric fate of TFEB, focusing on its primary degradation pathways, reaction kinetics, and estimated atmospheric lifetime. The information presented herein is based on available peer-reviewed literature and is intended to serve as a resource for researchers in atmospheric science, environmental chemistry, and related fields.

Introduction

The Montreal Protocol and subsequent amendments have led to the phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their detrimental effects on the stratospheric ozone layer. This has spurred the development and use of alternative compounds, including hydrofluoroethers (HFEs). While HFEs generally have lower ozone depletion potentials, their atmospheric degradation can lead to the formation of other compounds, such as fluorinated esters. This compound (CH₃CH₂CH₂C(O)OCH₂CF₃) is one such degradation product, and its subsequent atmospheric fate is of scientific interest. The primary removal processes for organic compounds in the troposphere are reaction with hydroxyl radicals (OH), chlorine atoms (Cl), ozone (O₃), and photolysis by solar radiation. This document summarizes the known quantitative data and experimental methodologies related to the atmospheric chemistry of TFEB.

Atmospheric Degradation Pathways

The dominant atmospheric degradation pathways for this compound identified to date are gas-phase reactions with hydroxyl radicals (OH) and chlorine atoms (Cl).

Reaction with Hydroxyl Radicals (OH)

The reaction with the OH radical is the primary atmospheric sink for most volatile organic compounds (VOCs), including TFEB, during the daytime. The reaction proceeds via hydrogen atom abstraction from the C-H bonds of the butyrate moiety. Theoretical studies suggest that the dominant H-atom abstraction site is the –CH₂– group adjacent to the terminal methyl group.[1]

Reaction with Chlorine Atoms (Cl)

In marine and some polluted urban environments, reaction with chlorine atoms can also be a significant removal pathway for certain VOCs. For TFEB, the reaction with Cl atoms is significantly faster than with OH radicals.[2]

Reaction with Ozone (O₃)

Currently, there is no available experimental data or rate constants for the reaction of this compound with ozone in the gas phase. Saturated esters are generally unreactive towards ozone.

Photolysis

The potential for direct degradation of TFEB by solar radiation (photolysis) has been considered. In one study, irradiation of TFEB at 254 nm using germicidal lamps showed no significant photolysis. However, a comprehensive study of the UV absorption spectrum of TFEB in the actinic region (290-400 nm) and its photolysis quantum yields has not been found in the reviewed literature. Therefore, the importance of photolysis as an atmospheric sink for TFEB remains to be determined.

Quantitative Kinetic Data

The following tables summarize the experimentally determined rate coefficients for the reactions of TFEB with OH radicals and Cl atoms, and the calculated atmospheric lifetimes.

Table 1: Rate Coefficients for the Gas-Phase Reactions of this compound with OH Radicals and Cl Atoms at 298 K

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) | Source |

| OH | (1.3 ± 0.3) x 10⁻¹² | Ethyl acetate, Cyclohexane | [2] |

| Cl | (4.7 ± 1.1) x 10⁻¹¹ | Ethyl acetate, Acrylonitrile | [2] |

Table 2: Atmospheric Lifetimes (τ) of this compound

| Sink | Assumed Average Oxidant Concentration (molecule cm⁻³) | Calculated Lifetime | Source |

| Reaction with OH | 1 x 10⁶ | ~9 days | |

| Reaction with Cl | 1 x 10³ | ~247 days | |

| Combined OH and Cl | - | ~9 days | |

| Theoretical (OH reaction) | - | 6.8 days | [1][2] |

Note: The atmospheric lifetime is calculated as τ = 1 / (k[X]), where k is the rate coefficient and [X] is the average atmospheric concentration of the oxidant.

Radiative Efficiency and Global Warming Potential

There is currently no published data on the radiative efficiency or Global Warming Potential (GWP) of this compound. The calculation of these parameters requires the infrared absorption spectrum of the molecule, which was not available in the reviewed literature.

Atmospheric Degradation Mechanism and Products

The initial step in the atmospheric degradation of TFEB by OH radicals and Cl atoms is the abstraction of a hydrogen atom. The resulting alkyl radical will then react with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical in the troposphere is complex and depends on the concentration of nitrogen oxides (NOx). Potential reaction pathways can lead to the formation of aldehydes, ketones, and other oxygenated products. However, specific product studies for the atmospheric degradation of TFEB have not been reported in the literature.

Experimental Methodologies

The primary experimental technique used to determine the rate coefficients for the reactions of TFEB with OH and Cl has been the relative rate method .

Relative Rate Method Protocol

The relative rate method is an indirect technique for determining the rate constant of a reaction of interest by comparing its rate of disappearance to that of a reference compound with a known rate constant.

-

Reaction Chamber: Experiments are typically conducted in a collapsible Teflon bag or a glass reactor of known volume (e.g., 80 L) at a controlled temperature (e.g., 298 ± 2 K) and atmospheric pressure.

-

Reactant Preparation: A mixture of TFEB and a reference compound (e.g., ethyl acetate, cyclohexane, or acrylonitrile) is prepared in the reaction chamber. The initial concentrations are in the parts-per-million (ppm) range (e.g., 224–262 ppm for TFEB and reference compounds).

-

Radical Generation:

-

OH Radicals: OH radicals are generated by the photolysis of a precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO), using UV lamps (e.g., germicidal lamps emitting at 254 nm).

-

Cl Atoms: Cl atoms are generated by the photolysis of a precursor like molecular chlorine (Cl₂) or oxalyl chloride (ClC(O)C(O)Cl).

-

-

Monitoring of Reactants: The concentrations of TFEB and the reference compound are monitored over time by withdrawing gas samples from the chamber and analyzing them using Gas Chromatography with a Flame Ionization Detector (GC-FID). A Porapak Q column is suitable for the separation of these compounds.

-

Data Analysis: The rate coefficient for the reaction of interest (k_TFEB) is determined from the following relationship:

ln([TFEB]₀ / [TFEB]ₜ) = (k_TFEB / k_ref) * ln([Ref]₀ / [Ref]ₜ)

where [TFEB]₀ and [Ref]₀ are the initial concentrations, [TFEB]ₜ and [Ref]ₜ are the concentrations at time t, and k_ref is the known rate coefficient for the reaction of the reference compound with the radical. A plot of ln([TFEB]₀ / [TFEB]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate coefficients (k_TFEB / k_ref).

Visualizations

Atmospheric Degradation Initiation

Caption: Initiation of atmospheric degradation of this compound by OH radicals and Cl atoms.

Relative Rate Method Experimental Workflow

Caption: Generalized experimental workflow for the relative rate method.

Summary and Future Research Directions

The primary atmospheric loss mechanism for this compound is the gas-phase reaction with OH radicals, leading to an estimated atmospheric lifetime of approximately 9 days. Reaction with chlorine atoms can also contribute to its degradation in specific environments.

Significant data gaps remain in our understanding of the complete atmospheric fate of TFEB. Future research should focus on:

-

Determining the rate constant for the reaction of TFEB with ozone.

-

Measuring the UV absorption spectrum and photolysis quantum yields of TFEB to quantify its photolytic lifetime.

-

Measuring the infrared absorption spectrum of TFEB to calculate its radiative efficiency and Global Warming Potential.

-

Conducting product studies to identify the atmospheric degradation products of TFEB and elucidate the full degradation mechanism.

Addressing these research needs will provide a more complete picture of the environmental impact of this compound and other related fluorinated compounds.

References

An In-depth Technical Guide to the Research Applications of 2,2,2-Trifluoroethyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl butyrate is a versatile fluorinated ester with a growing presence in various research and development sectors. Its unique physicochemical properties, stemming from the electron-withdrawing trifluoroethyl group, make it a valuable tool in organic synthesis, medicinal chemistry, and as a potential prodrug. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its synthesis, role as an activated carbonyl compound, and its emerging utility in biological contexts as a prodrug for butyrate delivery. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its practical application in a research setting.

Introduction

This compound, also known as butyric acid 2,2,2-trifluoroethyl ester, is a colorless liquid with the molecular formula C₆H₉F₃O₂. The incorporation of a trifluoroethyl group significantly alters the electronic properties of the ester, enhancing its reactivity and stability under certain conditions. This modification has led to its exploration in diverse fields, including the synthesis of pharmaceuticals and agrochemicals, the development of specialty polymers, and as a flavoring agent.[1][2] This guide will delve into the technical aspects of its application, providing researchers with the necessary information to leverage its properties in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 371-27-7 | |

| Molecular Formula | C₆H₉F₃O₂ | |

| Molecular Weight | 170.13 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 113 °C | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index (n20D) | 1.35 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being direct esterification and enzyme-catalyzed reactions.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the reaction of butyric acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst.

Caption: Fischer esterification of butyric acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butyric acid (1.0 eq) and 2,2,2-trifluoroethanol (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture while stirring.

-

Heating: Heat the mixture to reflux (approximately 80-100 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford this compound.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical methods. Lipases are commonly used to catalyze the esterification of butyric acid with 2,2,2-trifluoroethanol.

Caption: Lipase-catalyzed synthesis workflow.

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Reaction Setup: In a screw-capped vial, combine butyric acid (1.0 eq), 2,2,2-trifluoroethanol (1.0-1.5 eq), and an appropriate organic solvent (e.g., n-hexane or solvent-free).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10-20% w/w of substrates).

-

Incubation: Incubate the mixture at a controlled temperature (typically 40-60 °C) with shaking (e.g., 200 rpm) for 24-72 hours.[3]

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Work-up and Purification: After the reaction, filter off the enzyme. The solvent can be removed under reduced pressure, and the product can be purified by distillation if necessary.

Applications in Chemical Synthesis

The primary application of this compound in organic synthesis is as an activated carbonyl compound. The electron-withdrawing nature of the trifluoroethyl group makes the carbonyl carbon more electrophilic and the trifluoroethoxide a better leaving group compared to non-fluorinated analogues.

Activated Ester for Amide and Ester Synthesis

2,2,2-Trifluoroethyl esters serve as efficient acylating agents for the synthesis of amides and other esters under mild conditions.[4] They can react with amines or other alcohols to form the corresponding amide or ester products, often without the need for additional coupling reagents.

References

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Butyrate: From Synthesis to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl butyrate is a fluorinated ester that has garnered interest in various scientific and industrial fields, including pharmaceuticals, materials science, and as a specialty solvent. The incorporation of a trifluoroethyl group imparts unique properties to the butyrate molecule, such as enhanced stability and altered lipophilicity, making it a valuable building block and functional molecule. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications.

Discovery and History

While a singular definitive "discovery" of this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis of fluorinated esters, in general, became a focus of research due to the unique properties conferred by fluorine atoms, such as increased thermal stability and biological activity.

Early methods for the synthesis of 2,2,2-trifluoroethyl esters often involved harsh reaction conditions and the use of strong condensation agents due to the reduced nucleophilicity of 2,2,2-trifluoroethanol.[1] The development of more facile and efficient synthetic routes has been a significant area of research to meet the growing demand for such compounds in various applications.[1] These modern methods have enabled easier access to a range of 2,2,2-trifluoroethyl esters, including the butyrate derivative, facilitating further investigation into their properties and potential uses.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₉F₃O₂ | [2] |

| Molecular Weight | 170.13 g/mol | [2] |

| CAS Number | 371-27-7 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 113 °C | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index (n20D) | 1.35 | [2] |

| Purity (GC) | ≥ 98% | [2] |

| Storage Temperature | Room Temperature |

Experimental Protocols

A variety of methods can be employed for the synthesis of this compound. A common and effective laboratory-scale preparation involves the esterification of butyric acid with 2,2,2-trifluoroethanol.

Synthesis of this compound via Fischer Esterification

This protocol describes a standard Fischer esterification reaction, a widely used method for producing esters from carboxylic acids and alcohols.

Materials:

-

Butyric acid

-

2,2,2-Trifluoroethanol

-

Sulfuric acid (concentrated, as catalyst)

-

Anhydrous sodium sulfate (for drying)

-

Sodium bicarbonate solution (saturated, for washing)

-

Brine (saturated sodium chloride solution, for washing)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine butyric acid (1.0 equivalent) and 2,2,2-trifluoroethanol (1.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by distillation to obtain pure this compound.

-

Diagrams

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

References

Methodological & Application

Application Notes: Synthesis of 2,2,2-Trifluoroethyl Butyrate

Introduction

2,2,2-Trifluoroethyl butyrate is a valuable fluorinated ester characterized by its unique physicochemical properties. The presence of the trifluoroethyl group enhances chemical stability and modifies its solubility, making it a compound of interest in various fields. It serves as a specialty solvent, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and is explored for its applications in the flavor and fragrance industry.[1] Its synthesis is typically achieved through the esterification of butyric acid with 2,2,2-trifluoroethanol. The most common method for this transformation is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] This process is reversible, and the formation of water as a byproduct necessitates strategies to drive the reaction equilibrium towards the product side for optimal yields.[2][3]

Principle of Synthesis: Fischer-Speier Esterification

The synthesis of this compound from butyric acid and 2,2,2-trifluoroethanol is a classic example of Fischer-Speier esterification. The reaction involves the protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen atom of 2,2,2-trifluoroethanol then attacks this activated carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[2]

The overall reaction is as follows:

CH₃CH₂CH₂COOH + CF₃CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CF₃ + H₂O (Butyric Acid) + (2,2,2-Trifluoroethanol) ⇌ (this compound) + (Water)

To achieve high conversion rates, the equilibrium must be shifted to the right. This is typically accomplished by using one of the reactants in excess or by removing the water produced during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound via acid-catalyzed esterification.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

Objective: To synthesize this compound from butyric acid and 2,2,2-trifluoroethanol using sulfuric acid as a catalyst.

Materials:

-

Butyric Acid (≥99%)

-

2,2,2-Trifluoroethanol (≥99%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Dichloromethane (for extraction)

Apparatus:

-

Round-bottom flask (250 mL)

-

Reflux condenser with drying tube

-

Dean-Stark trap (optional, but recommended)

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butyric acid (e.g., 0.5 mol) and 2,2,2-trifluoroethanol (e.g., 0.75 mol, 1.5 equivalents).

-

While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 1-2% of the total reactant volume).

-

Assemble a reflux condenser (and a Dean-Stark trap, if used) atop the flask.

-

-

Esterification Reaction:

-

Heat the reaction mixture to a gentle reflux using the heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

If using a Dean-Stark trap, water will be collected, driving the reaction to completion.

-

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 500 mL separatory funnel.

-

Add 100 mL of cold deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

-

Carefully add 100 mL of saturated sodium bicarbonate solution in small portions to neutralize the acidic catalyst and any unreacted butyric acid. Caution: CO₂ gas will evolve; vent the funnel frequently.

-

Continue washing with the bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with 100 mL of brine to remove residual water and dissolved salts.

-

-

Drying and Solvent Removal:

-

Separate the organic layer and transfer it to an Erlenmeyer flask.

-

Dry the crude ester over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes with occasional swirling.

-

Filter the mixture to remove the drying agent. If an extraction solvent was used, remove it using a rotary evaporator.

-

-

Purification:

-

Purify the crude this compound by fractional distillation under atmospheric pressure.

-

Collect the fraction boiling at approximately 113°C.[1]

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.

-

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butyric Acid | 107-92-6 | C₄H₈O₂ | 88.11 | 163.5 | 0.959 |

| 2,2,2-Trifluoroethanol | 75-89-8 | C₂H₃F₃O | 100.04 | 74 | 1.39 |

| This compound | 371-27-7 | C₆H₉F₃O₂ | 170.13 | 113 | 1.14[1][4] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Recommended Condition | Purpose / Rationale | Expected Yield | Purity (Post-Distillation) |

| Molar Ratio (Acid:Alcohol) | 1 : 1.5 to 1 : 2 | Using excess alcohol shifts the equilibrium towards the product. | 70 - 85% | >98% (GC)[1][4] |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl to activate the carboxylic acid. | - | - |

| Catalyst Loading | 1-2% (v/v) | Provides sufficient catalysis without excessive side reactions. | - | - |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. | - | - |

| Reaction Time | 4 - 6 hours | Allows the reaction to approach equilibrium. | - | - |

| Purification Method | Fractional Distillation | Separates the product from unreacted starting materials and byproducts. | - | - |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Esterification of 2,2,2-Trifluoroethanol with Butyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,2,2-trifluoroethyl butyrate through the esterification of 2,2,2-trifluoroethanol with butyryl chloride. This method is widely applicable in organic synthesis for the preparation of fluorinated esters, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1]

Introduction

The esterification of alcohols with acyl chlorides is a fundamental and efficient method for forming ester bonds.[2] This reaction is particularly advantageous as it is generally fast, high-yielding, and irreversible, unlike the equilibrium-limited Fischer esterification.[3] The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions.[3][4] this compound, the product of this reaction, is a stable and versatile compound with applications as a solvent, reagent, and building block in various chemical industries.[1]

Reaction Scheme

The overall reaction involves the nucleophilic acyl substitution of butyryl chloride with 2,2,2-trifluoroethanol in the presence of a base.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| Synonyms | Butyric acid 2,2,2-trifluoroethyl ester | [1] |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 113 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | n20/D 1.35 | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

| Expected Yield | Typically high | [3] |

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Butyryl chloride (CH₃CH₂CH₂COCl)

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,2,2-trifluoroethanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).

-

Add anhydrous pyridine (1.1 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Butyryl Chloride:

-

Slowly add butyryl chloride (1.05 eq) dropwise to the stirred solution from the dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

5% aqueous sodium bicarbonate solution (2 x 50 mL) to remove excess acid and pyridinium hydrochloride.

-

Deionized water (2 x 50 mL).

-

Brine (saturated aqueous NaCl solution) (1 x 50 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and collect the filtrate.

-

-

Purification:

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~4.4 (q, 2H, -OCH₂CF₃), ~2.3 (t, 2H, -COCH₂-), ~1.7 (sextet, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₃).

-

¹³C NMR (CDCl₃): Expected chemical shifts (δ, ppm): ~172 (-C=O), ~123 (q, -CF₃), ~60 (q, -OCH₂-), ~36 (-COCH₂-), ~18 (-CH₂CH₃), ~13 (-CH₃).

-

¹⁹F NMR (CDCl₃): Expected chemical shift (δ, ppm): ~-74 (t, -CF₃).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Logical Relationship of Reagents and Products

The following diagram outlines the logical relationship between the reactants, intermediates, byproducts, and the final product in the esterification reaction.

References

Application Notes and Protocols for the Synthesis of 2,2,2-Trifluoroethyl Butyrate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl butyrate is a fluorinated ester of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique properties, conferred by the trifluoromethyl group, include enhanced metabolic stability, increased lipophilicity, and altered biological activity, making it a valuable building block in the synthesis of novel compounds.[1] Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, presents a versatile and efficient method for the synthesis of this compound. This can be achieved through either chemical or enzymatic catalysis.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via transesterification, drawing upon established methods for similar esters. Both enzymatic and chemical approaches are presented to offer flexibility depending on the desired scale, purity requirements, and available resources.

Transesterification Methods: An Overview

The synthesis of this compound via transesterification typically involves the reaction of a simple alkyl butyrate (e.g., ethyl butyrate or methyl butyrate) with 2,2,2-trifluoroethanol in the presence of a catalyst. The general reaction is depicted below:

General Reaction Scheme:

Where R is a simple alkyl group such as methyl or ethyl.

The choice of catalyst is critical and can significantly influence reaction efficiency, selectivity, and environmental impact.

-

Enzymatic Catalysis: Lipases are widely used for their high selectivity, mild reaction conditions, and environmentally benign nature.[2][3][4][5] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly advantageous as they can be easily recovered and reused.[6][7][8][9][10]

-

Chemical Catalysis:

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of butyrate esters using various catalytic methods. While specific data for this compound is limited, the data for ethyl and butyl butyrate provide a strong foundation for developing a successful synthesis.

Table 1: Enzymatic Synthesis of Butyrate Esters

| Catalyst | Substrates | Molar Ratio (Alcohol:Acid/Ester) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |

| Immobilized Candida antarctica Lipase A (CALA) | Butyric acid, Ethanol | 1:1 | 45 | 6 | Heptane | 99.2 | [13][14] |

| Immobilized Candida antarctica Lipase B (CALB) | Butyric acid, Ethanol | 1:1 | 45 | 6 | Heptane | 97.5 | [13][14] |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Butyric acid, Ethanol | 1:3 | 40 | 4 | Solvent-free | 96.0 | [15] |

| Immobilized Rhodococcus Cutinase | Butyric acid, Butanol | 1:1 | 30 | 24 | Isooctane | ~43 (mM) | [4] |

| Candida cylindracea Lipase | Butyric acid, n-Butanol | 8:1 | N/A | 12 | Solvent-free | 29 | [16] |

Table 2: Chemical Catalysis for the Synthesis of Butyrate Esters

| Catalyst | Substrates | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| HZSM-5 | Butyric acid, Ethanol | 1:0.99 | 170 | 10 | 98 | [11] |

| Sulfuric Acid | Butyric acid, Ethanol | 1:0.85-1.05 | 118-120 | Continuous | High | [12] |

Experimental Protocols

Protocol 1: Enzymatic Transesterification using Immobilized Lipase (Novozym 435)

This protocol is adapted from established procedures for lipase-catalyzed ester synthesis and is a recommended starting point for the synthesis of this compound.[10][15]

Materials:

-

Ethyl butyrate

-

2,2,2-Trifluoroethanol

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Anhydrous molecular sieves (3Å or 4Å)

-

Anhydrous solvent (e.g., n-hexane or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if heating)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry round-bottom flask, add ethyl butyrate and 2,2,2-trifluoroethanol. A molar ratio of 1:1 to 1:3 (ethyl butyrate:2,2,2-trifluoroethanol) is a good starting point.

-

Add Novozym 435 to the reaction mixture. A catalyst loading of 5-10% (w/w) based on the limiting reagent is recommended.

-

Add anhydrous molecular sieves (approx. 10% w/w of the limiting reagent) to remove the ethanol byproduct and drive the equilibrium towards the product.

-

The reaction can be performed solvent-free or in an anhydrous organic solvent like n-hexane.

-

Stir the reaction mixture at a constant temperature, typically between 40-60°C.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent and dried for reuse.

-

Purify the product by distillation under reduced pressure to remove unreacted starting materials and any solvent.

Expected Outcome:

Based on analogous reactions, a high conversion to this compound can be expected. Optimization of temperature, molar ratio, and enzyme loading may be required to maximize the yield.

Protocol 2: Acid-Catalyzed Transesterification

This protocol provides a general method for acid-catalyzed transesterification.[11]

Materials:

-

Ethyl butyrate

-

2,2,2-Trifluoroethanol

-

Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst 15)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl butyrate and an excess of 2,2,2-trifluoroethanol (e.g., 3-5 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Alternatively, a solid acid catalyst can be used.

-

Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the boiling point of the mixture.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a solid acid catalyst was used, filter it off.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

Experimental Workflow for Enzymatic Transesterification

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane- a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Ultrasound-assisted butyl acetate synthesis catalyzed by Novozym 435: enhanced activity and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 11. Ethyl butyrate synthesis - chemicalbook [chemicalbook.com]

- 12. Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel | MDPI [mdpi.com]

- 13. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Esterification for butyl butyrate formation using <i>Candida cylindracea</i> lipase produced from palm oil mill effluent supplemented medium - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for 2,2,2-Trifluoroethyl Butyrate as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl butyrate is a fluorinated ester that holds significant promise as a specialized reaction solvent in organic synthesis and drug development.[1][2] Its unique physicochemical properties, derived from the presence of the trifluoromethyl group, suggest its potential to enhance reaction rates, improve selectivity, and offer a safer alternative to some traditional solvents.[1][3] This document provides an overview of its properties, potential applications, and exemplary protocols to guide researchers in utilizing this solvent.

The trifluoromethyl group imparts high polarity, strong hydrogen bond donating ability, and increased thermal and chemical stability.[1][4] These characteristics can be particularly advantageous in reactions involving polar transition states or requiring high temperatures. Furthermore, its low toxicity profile and favorable environmental characteristics make it an attractive alternative to conventional solvents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉F₃O₂ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 113 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index (n20D) | 1.35 | [1] |

| Purity (by GC) | ≥ 98% | [1] |

| CAS Number | 371-27-7 | [1] |

Potential Applications and Advantages in Organic Synthesis

The unique properties of this compound suggest its utility in a range of organic reactions. The electron-withdrawing nature of the trifluoroethyl group can influence reaction mechanisms and product distributions.

Potential advantages include:

-

Enhanced Reaction Rates: The high polarity and ionizing power can stabilize charged intermediates and transition states, potentially accelerating reaction rates.[4]

-

Improved Solubility: It may offer improved solubility for polar and fluorinated reagents and catalysts that are poorly soluble in common organic solvents.

-

Unique Selectivity: The specific solvent-substrate interactions may lead to different chemo-, regio-, or stereoselectivity compared to conventional solvents.[3]

-

Higher Thermal Stability: Its relatively high boiling point and chemical stability make it suitable for reactions requiring elevated temperatures.[1]

-

"Greener" Alternative: Its lower toxicity profile compared to some traditional polar aprotic solvents makes it a more environmentally benign option.[2]

Experimental Protocols (Exemplary)